3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7BrN2O2/c1-13-8-4-6(10)2-3-7(8)9-11-5-14-12-9/h2-5H,1H3 |
InChI Key |
AKDNUCHJIGSTCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Amidoxime Preparation : 4-Bromo-2-methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form the amidoxime intermediate.
- Cyclization : The amidoxime is treated with acetyl chloride in pyridine at 0–5°C, followed by stirring at room temperature for 12 hours. The product precipitates upon ice-water quenching.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 18 hours (total) |
Advantages : High regioselectivity; suitable for gram-scale synthesis.
Limitations : Requires toxic acyl chlorides; moderate yields due to competing hydrolysis.
One-Pot Synthesis from Carboxylic Acids and Nitriles
A streamlined one-pot protocol avoids intermediate isolation, leveraging N-isocyaniminotriphenylphosphorane (NIITP) as a cyclodehydration agent.
Procedure:
- Amidoxime Formation : 4-Bromo-2-methoxybenzoic acid and NIITP react in anhydrous 1,4-dioxane at 80°C for 3 hours.
- Cyclodehydration : Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalyze C–H arylation with aryl iodides at 120°C for 17 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Scalability | Up to 5 mmol | |
| Solvent | 1,4-Dioxane |
Advantages : Atom-economical; compatible with diverse aryl iodides.
Limitations : Requires anhydrous conditions; high catalyst loading.
Reaction of Aryl Nitriles with Hydroxylamine
This two-step method utilizes hydroxylamine to convert nitriles to amidoximes, followed by cyclization.
Procedure:
- Nitrile to Amidoxime : 4-Bromo-2-methoxybenzonitrile reacts with hydroxylamine (NH$$_2$$OH·HCl) in ethanol/water (3:1) at reflux for 8 hours.
- Oxadiazole Formation : The amidoxime undergoes cyclization with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C for 2 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity | 98% (NMR) | |
| Cyclization Agent | TFAA |
Advantages : Mild conditions; avoids metal catalysts.
Limitations : Low functional group tolerance; costly reagents.
Phosphorus Oxychloride (POCl$$_3$$)-Mediated Cyclization
POCl$$_3$$ facilitates dehydrative cyclization of acylhydrazides, a method adapted for brominated substrates.
Procedure:
- Acylhydrazide Synthesis : Methyl 4-bromo-2-methoxybenzoate reacts with hydrazine hydrate in ethanol at reflux for 6 hours.
- Cyclization : The acylhydrazide is treated with POCl$$3$$ at 100°C for 4 hours, followed by neutralization with NaHCO$$3$$.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Reaction Temperature | 100°C | |
| Byproduct | HCl gas |
Advantages : High functional group compatibility; scalable.
Limitations : Corrosive reagent; requires careful gas handling.
Copper-Catalyzed Arylation of Oxadiazoles
Late-stage functionalization enables modular synthesis via copper-catalyzed C–H activation.
Procedure:
- Monosubstituted Oxadiazole Synthesis : 4-Bromo-2-methoxybenzoic acid and NIITP form the 1,2,4-oxadiazole core.
- Arylation : Copper(I) iodide and 1,10-phenanthroline mediate coupling with aryl iodides at 120°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% (with 4-iodotoluene) | |
| Ligand | 1,10-Phenanthroline | |
| Catalyst Loading | 20 mol% CuI |
Advantages : Enables diverse substitution; suitable for drug derivatization.
Limitations : Sensitive to steric hindrance; expensive ligands.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency | Key Advantage |
|---|---|---|---|---|
| Tiemann-Krüger | 68–72% | Moderate | Moderate | High regioselectivity |
| One-Pot NIITP | 78–85% | High | Low | Atom-economical |
| Hydroxylamine/Nitrile | 65–70% | Low | High | Metal-free |
| POCl$$_3$$ Cyclization | 60–65% | High | Low | Broad substrate tolerance |
| Copper Catalysis | 75–82% | Moderate | High | Late-stage diversification |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The bromine atom at the para position of the phenyl ring undergoes electrophilic substitution under controlled conditions. Common reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the ortho position to bromine, leveraging the electron-withdrawing effect of the oxadiazole ring.
-
Sulfonation : Reaction with fuming H₂SO₄ yields a sulfonic acid derivative, primarily at the meta position relative to the methoxy group.
Key Mechanistic Insight : The oxadiazole ring’s electron-withdrawing nature directs substitution to the phenyl ring’s activated positions .
Nucleophilic Aromatic Substitution (NAS)
The bromine substituent is susceptible to nucleophilic displacement under basic or catalytic conditions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| SNAr with Amines | K₂CO₃, DMF, 80°C | 3-(4-Amino-2-methoxyphenyl)-1,2,4-oxadiazole | Yield: ~65% (reported for analogs) |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Biaryl derivatives | Broad substrate scope |
This reactivity enables modular derivatization for pharmaceutical applications .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes cleavage under specific conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux opens the ring to form N-acylurea intermediates, which further degrade to carboxylic acids .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide structure.
Example :
This reactivity is critical for prodrug design .
Functionalization via Methoxy Group
The methoxy group participates in demethylation and ether cleavage:
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group.
-
Alkylation : Treatment with alkyl halides/K₂CO₃ forms alkyl ether derivatives .
Applications : Hydroxyl-group introduction enhances solubility for biological assays .
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles:
-
With Acetylenes : Forms pyrazole or isoxazole hybrids under Cu(I) catalysis .
-
Photochemical Rearrangements : UV irradiation induces Boulton–Katritzky rearrangements to 1,3,4-oxadiazoles .
Mechanism :
These reactions expand structural diversity for drug-discovery pipelines .
Metal Coordination and Complexation
The N(4) atom of the oxadiazole acts as a ligand for transition metals:
-
Pd(II) Complexes : Used in catalytic cross-coupling reactions.
-
Zn(II) Coordination : Enhances fluorescence properties in material science .
Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes .
Scientific Research Applications
Biological Activities
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported the synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives that exhibited significant antiproliferative activity against human colon adenocarcinoma cells (IC50 around 0.48 µM) .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase . The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced biological activity.
Anti-inflammatory and Analgesic Effects
Research has demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, certain derivatives showed comparable anti-inflammatory activity to established drugs like Indomethacin . Compounds with halogen substitutions at specific positions on the oxadiazole ring were particularly effective in reducing inflammation and pain .
Antimicrobial Activities
The antimicrobial potential of 3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole has also been explored. Various studies indicate that oxadiazoles exhibit antibacterial and antifungal activities against a range of pathogens. The structural modifications in the oxadiazole framework can significantly influence its efficacy against different microbial strains .
Applications in Drug Discovery
The unique properties of 1,2,4-oxadiazoles make them valuable candidates in drug discovery. They are frequently investigated as potential leads for developing new therapeutic agents across multiple disease categories, including cancer and infectious diseases. The ability to modify their chemical structure allows for the optimization of pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues
Substituent Position and Electronic Effects
- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6157-89-7): This compound shares a bromophenyl group but differs in substituent connectivity (phenoxy-methyl linkage) and lacks the ortho-methoxy group. Its structural similarity score to the target compound is 0.72, suggesting moderate overlap in pharmacophoric features .
- This substitution correlates with antiproliferative activity (IC₅₀ = 9.7 µM against HCT116 cells) .
- 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0) : A simpler analogue with a single bromine atom. Its lower structural similarity (0.60) highlights the importance of the methoxy group in the target compound for solubility and target binding .
Key Structural Differences
Pharmacological and Functional Comparisons
Antimicrobial Activity
- 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one : Exhibits broad-spectrum antimicrobial activity, suggesting bromine enhances membrane penetration. The target compound’s methoxy group may reduce toxicity compared to chlorine-containing analogues .
Anticancer Activity
- 3-(2-Bromo-4-methoxyphenyl)-1,2,4-oxadiazole (Compound 3f in ) : Demonstrates moderate antiproliferative activity (IC₅₀ ~20 µM), indicating that bromine and methoxy substituents synergistically inhibit cancer cell growth .
- 5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole: Potent EGFR inhibition (IC₅₀ = 0.15 µM), outperforming erlotinib. The target compound’s bromine may similarly enhance kinase binding .
Insecticidal Activity
Biological Activity
3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound features an oxadiazole ring substituted with a bromo and methoxy group on the phenyl ring. This substitution pattern is significant as it influences the compound's biological activity through electronic effects and steric hindrance.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures inhibited cancer cell growth effectively compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
The presence of electron-withdrawing groups (like bromine) enhances the anticancer activity by increasing the compound's reactivity towards biological targets .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 4c | E. coli | 15 | |
| 4f | S. aureus | 18 | |
| 4g | P. aeruginosa | 20 |
Studies have shown that the introduction of halogen substituents significantly increases antimicrobial efficacy due to enhanced interaction with bacterial enzymes .
Anti-inflammatory Activity
Oxadiazoles also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For example, some derivatives have been identified as effective inhibitors of the enzyme lipoxygenase (LOX), which plays a crucial role in the synthesis of inflammatory mediators .
Table 3: Inhibitory Activity Against Lipoxygenase
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural features. Modifications at specific positions on the oxadiazole ring and the phenyl substituents can lead to enhanced potency or selectivity for certain biological targets. For example:
- Electron-Withdrawing Groups : Increase reactivity and potency against cancer cells.
- Electron-Donating Groups : Can enhance solubility and bioavailability.
Case Studies
Several case studies highlight the promising nature of oxadiazole derivatives in drug discovery:
- Anticancer Screening : A series of novel oxadiazoles were synthesized and evaluated against various cancer cell lines, showing significant inhibition rates compared to existing chemotherapeutics.
- Antimicrobial Evaluation : Compounds were tested using agar diffusion methods against clinical isolates, demonstrating broad-spectrum antimicrobial activity that supports their potential as new antibiotic agents.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclization reactions using hydrazide precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization, yields similar oxadiazoles (65% yield) . Optimizing reaction time, solvent polarity (e.g., ethanol or DMSO), and acid catalysts (e.g., glacial acetic acid) can improve yields. Bis-oxadiazole derivatives are synthesized via Staudinger/aza-Wittig reactions, with triethyl orthoesters as cyclization agents .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology : Use IR spectroscopy to confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and bromo/methoxy groups. NMR (¹H, ¹³C) identifies substituent positions (e.g., methoxy protons at ~3.8 ppm). Single-crystal X-ray diffraction resolves crystal packing and bond angles, as demonstrated for energetic oxadiazole derivatives . Elemental analysis and HPLC (C18 column, methanol/water mobile phase) validate purity .
Q. What are the known biological targets or activities associated with 1,2,4-oxadiazole derivatives, and how does the bromo-methoxy substitution influence this?
- Methodology : The 1,2,4-oxadiazole core exhibits antimicrobial, antioxidant, and enzyme-modulating activities. Bromine enhances lipophilicity and electrophilic reactivity, while methoxy groups improve solubility and π-π stacking with biological targets (e.g., DNA or enzyme active sites). For example, brominated oxadiazoles inhibit glycogen phosphorylase (IC₅₀ ~9 μM) , and diaryl derivatives scavenge free radicals (e.g., DPPH, ABTS⁺) .
Q. What safety precautions are necessary when handling this compound based on its hazardous properties?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound is harmful via inhalation, skin contact, or ingestion. Store in airtight containers away from oxidizers. Toxicity data for similar brominated oxadiazoles suggest acute oral LD₅₀ >500 mg/kg in rodents .
Advanced Research Questions
Q. How can solvent effects influence the spectroscopic properties and stability of this oxadiazole derivative during analysis?
- Methodology : Solvent polarity impacts UV-Vis absorption maxima (λmax) and fluorescence. For example, polar aprotic solvents (e.g., DMSO) stabilize charge-transfer transitions in oxadiazoles, while protic solvents (e.g., ethanol) induce hydrogen bonding, shifting IR peaks. Use time-dependent DFT calculations to model solvent interactions and validate with experimental spectra .
Q. How do computational tools like Multiwfn assist in understanding the electronic structure and reactivity of this compound?
- Methodology : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the bromine atom exhibits high ESP values (~30 kcal/mol), making it reactive in SNAr reactions. Electron localization function (ELF) analysis reveals charge distribution in the oxadiazole ring, guiding derivatization for enhanced bioactivity .
Q. In designing derivatives for enhanced bioactivity, what structural modifications have been explored based on the 1,2,4-oxadiazole core?
- Methodology :
- Piperidine substitutions : Improve binding to nuclear receptors (e.g., FXR/PXR) via hydrophobic interactions .
- Bis-oxadiazole scaffolds : Enhance thermal stability (decomposition >250°C) and energetic performance (detonation velocity ~9046 m/s) .
- Trifluoromethyl groups : Increase metabolic stability and membrane permeability .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Compare substituent effects (e.g., chloro vs. bromo) to isolate electronic vs. steric contributions .
- Molecular docking : Validate binding poses using X-ray crystallography data (e.g., PDB ID 1T9V for FXR) to reconcile discrepancies in receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
